Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
Overview
Description
“Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2” is a peptide with the molecular formula C36H56N7O13PS and a molecular weight of 857.9 g/mol . It is available for purchase from various biochemical suppliers .
Physical and Chemical Properties Analysis
This peptide has a molecular weight of 857.9 g/mol and a molecular formula of C36H56N7O13PS . Further physical and chemical properties, such as solubility, stability, or hydropathy, are not provided in the search results .Scientific Research Applications
HIV-1 Protease Studies
The peptidolytic reaction of HIV-1 protease has been investigated using oligopeptide substrates similar to Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. These studies help in understanding the kinetic mechanism of HIV-1 protease, which is crucial for designing drugs against HIV (Hyland et al., 1991).
Interaction with Signal Transducer Activator of Transcription 3 (Stat3)
Investigations into the binding determinants of phosphopeptides targeted to the SRC homology 2 domain of Stat3 are relevant. Similar peptides to this compound have been used to develop high-affinity peptide inhibitors of Stat3 dimerization and DNA binding, which is significant in anticancer drug design (Coleman et al., 2005).
Neuropeptide Studies in Snails
Research on the neuropeptide fulicin and related peptides in African giant snails has used peptides akin to this compound. This study provides insights into the biological activities of these neuropeptides and their role in muscle contraction (Yasuda-Kamatani et al., 1997).
Studies on Adenylate Kinase
The amino-acid sequence of sarcine adenylate kinase from skeletal muscle, which includes similar peptide sequences, offers insights into the enzyme's structure and function. Such studies are essential for understanding metabolic processes and energy transfer in cells (Heil et al., 1974).
Amphipathic Helix Interactions with Lipids
Research on class A amphipathic helixes using peptide analogs similar to this compound helps in understanding lipid interactions. This has implications in lipid metabolism and protein-lipid interactions (Mishra et al., 1994).
Inhibitory Studies on Interleukin-1 Beta Converting Enzyme (ICE)
Peptidic aspartyl hemiacetals, closely related to this compound, have been studied as reversible inhibitors of ICE. This research is relevant in the context of inflammation and immune response regulation (Graybill et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N7O13PS/c1-19(2)16-25(31(37)47)40-32(48)24(13-15-58-6)39-35(51)28-8-7-14-43(28)36(52)30(20(3)4)42-34(50)26(41-33(49)27(18-29(45)46)38-21(5)44)17-22-9-11-23(12-10-22)56-57(53,54)55/h9-12,19-20,24-28,30H,7-8,13-18H2,1-6H3,(H2,37,47)(H,38,44)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,45,46)(H2,53,54,55)/t24-,25-,26-,27-,28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBUYJZBCOAD-YUGXLDDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N7O13PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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